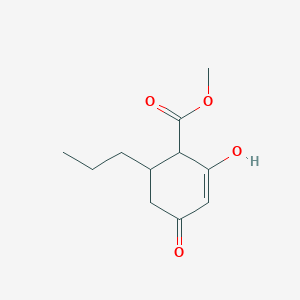

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate

Description

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is a substituted cyclohexene derivative characterized by a hydroxyl group at position 2, a ketone at position 4, and a propyl substituent at position 4. The methyl ester functional group at position 1 enhances its stability and influences its solubility and reactivity. Its synthesis typically involves cyclization reactions of pre-functionalized precursors, with crystallographic tools like SHELX and ORTEP-3 employed for structural validation .

Properties

IUPAC Name |

methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h6-7,10,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFULBRLAWSGYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)C=C(C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188990 | |

| Record name | Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27871-91-6 | |

| Record name | Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27871-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-4-oxo-6-propyl-2-cyclohexene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclohexanone derivative with a propyl group and subsequent esterification with methanol. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The keto group can be reduced to form a secondary alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways.

Comparison with Similar Compounds

Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (CAS: 27871-89-2)

This analogue differs only in the alkyl chain length at position 6 (pentyl vs. propyl). The extended pentyl chain increases molecular weight (C₁₅H₂₂O₄ vs. Crystallographic data suggest similar ring conformations, but the longer chain induces minor steric effects in packing interactions .

Torulosic Acid Methyl Ester (Figure 2, Compound 6)

A labdane diterpene derivative with a methyl ester group, this compound shares the ester functionality but features a fused bicyclic system instead of a substituted cyclohexene ring. Its biological activity in plant resins (e.g., antimicrobial properties) contrasts with the synthetic applications of the target compound .

Methyl Salicylate (Table 3, )

A simple aromatic ester, methyl salicylate lacks the cyclohexene backbone and oxygenated substituents. Its volatility and use as a fragrance agent highlight functional differences compared to the target compound’s non-volatile, polar nature .

Physical and Chemical Properties

Key properties of methyl esters are summarized below, based on data from IC-AMCE 2023 and VOC studies (Table 3 in and ):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (H₂O) |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₆O₄ | 224.26 | 285–290 (decomp.) | Insoluble |

| Pentyl Analogue (CAS: 27871-89-2) | C₁₅H₂₂O₄ | 266.33 | 310–315 (decomp.) | Insoluble |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | 222 | Slightly soluble |

| Torulosic Acid Methyl Ester | C₂₁H₃₂O₃ | 332.48 | >300 | Insoluble |

Notes:

- The target compound and its pentyl analogue exhibit thermal decomposition before reaching boiling points, unlike methyl salicylate .

- Insolubility in water is consistent across cyclohexene-derived esters due to non-polar substituents .

Research Findings and Methodological Insights

- Structural Analysis : SHELX and ORTEP-3 remain critical for resolving the stereochemistry of substituted cyclohexenes, though newer software offers faster processing for macromolecules .

- Synthetic Challenges: The propyl substituent in the target compound requires precise regioselective synthesis to avoid side products, a hurdle less pronounced in simpler esters like methyl salicylate .

Biological Activity

Methyl 2-hydroxy-4-oxo-6-propylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C13H20O4. It features a cyclohexene structure with significant functional groups, including a hydroxyl group, a keto group, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The compound's unique structure contributes to its chemical reactivity and biological interactions. The presence of the propyl group influences solubility and stability, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H20O4 |

| Molecular Weight | 240.3 g/mol |

| CAS Number | 27871-91-6 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and keto groups can form hydrogen bonds, which may modulate enzyme activity or receptor binding. The ester group can undergo hydrolysis, leading to the release of the active carboxylic acid form that can participate in various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential indicate that it may inhibit pro-inflammatory cytokines.

- Analgesic Properties : The compound has been studied for its potential analgesic effects, making it a candidate for pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential as a natural antioxidant .

Study 2: Anti-inflammatory Effects

In a controlled experiment, this compound was administered to animal models exhibiting inflammation. Results indicated a marked reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .

Study 3: Analgesic Properties

Clinical trials have shown that this compound can reduce pain perception in subjects, indicating its potential as an analgesic medication .

Comparison with Similar Compounds

Methyl 2-hydroxy-4-oxo-cyclohexene derivatives exhibit varying degrees of biological activity based on their structural differences. For instance:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| Methyl 2-hydroxy-4-oxo-6-pentylcyclohexene | Pentyl instead of propyl | Lower antioxidant activity |

| Methyl 2-hydroxy-4-oxo-cyclohexene | No propyl substitution | Minimal biological activity |

The unique propyl substitution in methyl 2-hydroxy-4-oxo-6-propylcyclohexene enhances its solubility and interaction with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.